(2R,2'R,cis)-Deoxy-saxagliptin is a chemical compound primarily recognized for its role as a potent inhibitor of dipeptidyl peptidase-4, an enzyme involved in glucose metabolism. This compound is a derivative of saxagliptin, which is used clinically for managing type 2 diabetes mellitus. The full chemical name of (2R,2'R,cis)-Deoxy-saxagliptin is (1R,3R,5R)-2-((S)-2-((3S,5S,7S)-adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, and its molecular formula is C18H25N3O with a molecular weight of 299.4 g/mol. The compound has gained attention for its therapeutic potential and biochemical properties.
(2R,2'R,cis)-Deoxy-saxagliptin is classified under the category of selective dipeptidyl peptidase-4 inhibitors. It is synthesized from various organic compounds and characterized by its specific stereochemistry, which contributes to its biological activity. The compound is sourced from chemical suppliers specializing in pharmaceutical-grade substances and is used in research settings to develop analytical methods for drug formulation and quality control.
The synthesis of (2R,2'R,cis)-Deoxy-saxagliptin involves several steps:
The molecular structure of (2R,2'R,cis)-Deoxy-saxagliptin can be represented using various chemical notations:
N[C@H](C(C[C@H](C1)C2)(C[C@@H]1C3)C[C@]23[H])C(N([C@@H](C4)C#N)[C@@H]5[C@H]4C5)=O
InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10-,11+,12-,13-,14-,15+,16+,18?/m1/s1
The stereochemistry plays a significant role in the compound's interaction with biological targets.
(2R,2'R,cis)-Deoxy-saxagliptin participates in various chemical reactions:
These reactions are essential for modifying the compound during synthesis or for generating derivatives with altered properties.
The primary mechanism of action of (2R,2'R,cis)-Deoxy-saxagliptin involves its inhibition of dipeptidyl peptidase-4:
Pharmacokinetic studies indicate that (2R,2'R,cis)-Deoxy-saxagliptin is well absorbed when taken orally.
The physical properties of (2R,2'R,cis)-Deoxy-saxagliptin include:
Chemical properties include:
Analytical techniques such as high-performance liquid chromatography are often employed to assess purity and stability.
(2R,2'R,cis)-Deoxy-saxagliptin has several applications in scientific research:
This compound represents a significant advancement in diabetes treatment research, highlighting the importance of selective enzyme inhibitors in pharmacotherapy.
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3